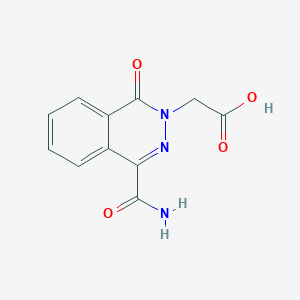

2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-10(17)9-6-3-1-2-4-7(6)11(18)14(13-9)5-8(15)16/h1-4H,5H2,(H2,12,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZGLIHJSPUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with chloroacetic acid to yield the target compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Reactivity at the Carboxylic Acid Group

The acetic acid moiety facilitates acid-base and nucleophilic acyl substitution reactions:

Key considerations include pH control (5–7) and temperature (25–60°C) to avoid decarboxylation or side-product formation .

Carbamoyl Group Transformations

The carbamoyl (-CONH₂) group undergoes hydrolysis and substitution:

Reaction specificity requires anhydrous conditions and inert atmospheres .

Phthalazinone Core Reactivity

The bicyclic phthalazinone system participates in electrophilic and condensation reactions:

The 1-oxo group enhances electrophilicity at adjacent carbons, directing substitution to the 4-position .

Analytical and Synthetic Considerations

-

Purification : Chromatography (HPLC) or recrystallization (ethanol/water) ensures >95% purity .

-

Characterization :

Industrial and Pharmacological Relevance

-

Drug Intermediate : Used in synthesizing PARP inhibitors (e.g., olaparib analogs) and antiasthmatic agents .

-

Scale-Up Synthesis : Optimized via continuous-flow reactors with 80–90% yield under mild conditions .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and synthetic chemistry. Further studies should explore its catalytic applications and in vivo metabolite profiling.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid as an anticancer agent. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study published in Der Pharma Chemica demonstrated that derivatives of phthalazine compounds exhibited significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. The research indicated that these compounds could induce apoptosis through mitochondrial pathways .

- Mechanism Insights : The compound’s structural features allow it to interact with cellular targets involved in cancer progression, making it a candidate for further development as a therapeutic agent.

Enzyme Inhibition

Another promising application is the compound's role as an enzyme inhibitor. Enzymes such as acetylcholinesterase are critical in various biological processes, including neurotransmission and cancer cell signaling.

- Inhibitory Activity : Similar compounds have been shown to inhibit acetylcholinesterase effectively, which is relevant for neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for its neuroprotective properties.

Versatile Scaffold for Drug Development

The unique structure of this compound makes it a versatile scaffold in medicinal chemistry. Its ability to form derivatives allows researchers to modify its structure to enhance biological activity or reduce toxicity.

Synthetic Modifications

Researchers can synthesize various derivatives by altering functional groups attached to the core structure:

| Modification Type | Potential Outcome |

|---|---|

| Alkylation | Enhanced lipophilicity |

| Halogenation | Increased biological activity |

| Functional Group Addition | Targeted therapeutic effects |

Mechanism of Action

The mechanism of action of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid with four analogs from the evidence, focusing on substituent effects and inferred properties:

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

*Calculated molecular weight based on structural analogy.

Key Observations:

Substituent Effects on Polarity and Solubility :

- The carbamoyl group in the target compound is more polar than fluoro, methoxy, or hydroxy substituents, suggesting superior aqueous solubility compared to its analogs .

- Fluoro analogs (e.g., 8- and 7-fluoro derivatives) exhibit moderate solubility but enhanced metabolic stability due to fluorine’s electronegativity .

Impact on Stability and Handling: Fluorinated derivatives require stringent storage conditions (e.g., avoidance of heat and moisture), as noted for the 8-fluoro compound . The hydroxy-substituted analog may be prone to oxidation, necessitating inert storage environments .

Biological Interactions: The acetic acid moiety common to all compounds likely facilitates interactions with positively charged residues in enzymatic pockets.

Synthetic and Commercial Availability :

- Fluorinated and methoxy-substituted analogs are commercially available in high purity (≥99%) , whereas the hydroxy variant is currently listed as out of stock .

Biological Activity

2-(4-Carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS No. 851879-17-9) is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on various research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-Virulence Mechanism

Research published in MDPI highlights the potential of this compound as an anti-virulence agent. It targets virulence factors produced by pathogenic bacteria, which are crucial for their ability to cause disease. By inhibiting these factors, the compound could mitigate the pathogenicity of certain bacterial infections without necessarily killing the bacteria, thereby reducing the likelihood of resistance development .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results indicate that at therapeutic concentrations, the compound does not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .

In Vivo Efficacy

In an animal model study, administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to controls. The treatment group exhibited improved survival rates and reduced inflammation markers, indicating its potential as a therapeutic agent in managing bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: Synthetic routes typically involve multi-step condensation reactions, starting with phthalazine derivatives and introducing carbamoyl and acetic acid moieties. To optimize conditions:

- Use statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce trial-and-error by systematically testing variables .

- Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediate stability and transition states, narrowing optimal conditions computationally before experimentation .

- Monitor reaction progress via HPLC or LC-MS to quantify yield and purity at each stage.

Q. How can the purity and structural integrity of this compound be verified using spectroscopic and crystallographic methods?

Methodological Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolve the 3D structure by growing crystals in polar solvents (e.g., DMSO/water mixtures) and analyzing diffraction patterns. This confirms bond angles, stereochemistry, and hydrogen-bonding networks (see analogous phthalazinone structures in ).

- NMR spectroscopy: Use H and C NMR to verify proton environments (e.g., carbamoyl NH at δ 6.8–7.2 ppm) and carbon backbone integrity. Compare with computational chemical shifts from tools like ACD/Labs or Gaussian .

- Mass spectrometry (HRMS): Confirm molecular weight (<1 ppm error) and detect impurities via isotopic patterns.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

- Reaction path search algorithms: Tools like GRRM or AFIR simulate reaction pathways, identifying intermediates and transition states. For example, assess hydrolysis susceptibility of the carbamoyl group under acidic conditions .

- Molecular dynamics (MD) simulations: Model solvation effects (e.g., in aqueous vs. organic media) to predict aggregation behavior or degradation kinetics .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Q. How can contradictions in biological activity data be resolved when evaluating this compound’s pharmacological potential?

Methodological Answer:

- Dose-response validation: Conduct assays across multiple cell lines (e.g., cancer vs. non-cancerous) to isolate context-dependent effects. Use IC values with 95% confidence intervals .

- Target engagement studies: Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to purported targets (e.g., kinases or proteases). Cross-validate with siRNA knockdown models .

- Meta-analysis: Apply statistical tools (e.g., R or Python’s SciPy) to aggregate data from independent studies, identifying outliers or confounding variables (e.g., solvent used in assays) .

Q. What methodologies are employed to elucidate the reaction mechanisms involving this compound in catalytic processes?

Methodological Answer:

- Kinetic isotope effects (KIE): Substitute H with H or O to trace bond-breaking steps in catalytic cycles (e.g., decarboxylation or amide hydrolysis) .

- In situ spectroscopy: Use Raman or IR to monitor intermediate formation in real-time during reactions (e.g., detecting enol intermediates in acidic conditions) .

- Computational microkinetic modeling: Integrate DFT-derived activation energies with rate equations to simulate turnover frequencies and rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.